4-Pyridin-3-ylpyrrolidin-2-one
Overview
Description
4-Pyridin-3-ylpyrrolidin-2-one is a heterocyclic compound that features a pyridine ring fused to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery. The presence of both pyridine and pyrrolidinone moieties in its structure allows for diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 4-pyridin-3-ylpyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . These compounds have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that pyrrolidin-2-one derivatives interact with their targets in a way that induces prominent pharmaceutical effects . The interaction of these compounds with their targets leads to changes that result in their bioactivity .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives, which include this compound, play a significant role in various biochemical pathways . These compounds are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidin-2-one derivatives, which include this compound, have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-ylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyrrolidinones, pyrrolidines, and various functionalized derivatives of the original compound .
Scientific Research Applications
4-Pyridin-3-ylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the pyridine ring but shares the pyrrolidinone core.
3-Iodopyrroles: Compounds that feature an iodine atom on the pyrrole ring, offering different reactivity and biological properties.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting diverse biological activities.
Uniqueness
4-Pyridin-3-ylpyrrolidin-2-one is unique due to the combination of the pyridine and pyrrolidinone rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler analogs .
Biological Activity
4-Pyridin-3-ylpyrrolidin-2-one is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure :
this compound is characterized by a pyridine ring fused to a pyrrolidinone structure, which contributes to its unique chemical properties and biological activities.
Molecular Formula : CHNO
CAS Number : 55656-99-0
Target Interactions
Pyrrolidin-2-one derivatives, including this compound, interact with various biological targets, influencing numerous physiological processes. These interactions can lead to significant effects on cellular signaling pathways, enzyme inhibition, and receptor binding.
Mode of Action
The compound is known to induce changes in biochemical pathways by modulating the activity of specific enzymes and receptors. This modulation can result in downstream effects that are crucial for therapeutic outcomes.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | Variable |
Metabolism | Hepatic (liver enzymes) |
Elimination Half-life | Approximately 4 hours |
These parameters indicate that while the compound may be effective, its metabolism and elimination need careful consideration during drug development.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity |
---|---|
Pyrrolidin-2-one | Moderate antibacterial properties |
3-Iodopyrroles | Enhanced reactivity; varies widely |
Pyrrolizines | Diverse biological activities |
This comparison highlights the unique properties of this compound due to its structural features.
Properties
IUPAC Name |
4-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h1-3,5,8H,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLMYXJIGUFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303867 | |
Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55656-99-0 | |
Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55656-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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